![molecular formula C12H12N2O3S2 B2544870 3-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1904305-59-4](/img/structure/B2544870.png)
3-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)pyridine
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Description
3-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)pyridine, also known as TAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. TAP is a small molecule that has shown promising results in the treatment of various diseases, including cancer and inflammation.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A foundational aspect of the scientific research applications of 3-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)pyridine and related derivatives is in the synthesis of novel compounds with potential antimicrobial and antitubercular activities. For instance, research has demonstrated the synthesis of azetidinone analogues that were tested for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies suggest the compound's potential as a basis for developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antioxidant and Biological Evaluation
Further research into derivatives of 3-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)pyridine has shown significant antioxidant properties. Novel candidates designed by integrating thiophene with other heterocycles have shown promising antioxidant activity, surpassing even ascorbic acid in some instances. Such findings highlight the compound's utility in creating high-efficiency antioxidants, particularly in inhibiting reactive oxygen species (ROS), thereby showcasing its potential in medicinal chemistry for antioxidant applications (Aziz et al., 2021).
Organocatalytic Synthesis for Medicinal Applications
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] is another area where related compounds show significant promise. These derivatives exhibit important biological activities, and their synthesis through an enantioselective organocatalytic approach offers a pathway to spirooxindole derivatives with high enantiopurity and structural diversity. This methodology opens new avenues for medicinal chemistry and diversity-oriented synthesis, particularly in constructing compounds with potential therapeutic benefits (Chen et al., 2009).
Antifungal and Antidepressant Agents
Additionally, the synthesis and evaluation of Schiff's bases and azetidinones derived from similar structures have been explored for their potential as antidepressant and nootropic agents. This research signifies the compound's versatility, indicating its skeleton's potential in CNS-active agent development for therapeutic use, further emphasizing the diverse pharmacological applications of these derivatives (Thomas et al., 2016).
properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-19(16,12-4-2-6-18-12)14-8-11(9-14)17-10-3-1-5-13-7-10/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQUZJJAFAOYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)pyridine |
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